B1579245 Cbz-2,4,6-Trifluoro-L-Phenylalanine

Cbz-2,4,6-Trifluoro-L-Phenylalanine

Cat. No.: B1579245
M. Wt: 353.36
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2,4,6-Trifluoro-L-Phenylalanine (Abbr: Cbz-L-2,4,6-Trifluoro-Phe-OH) is a fluorinated aromatic amino acid derivative widely used in peptide synthesis. The carbobenzyloxy (Cbz) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions. The trifluorination at the 2, 4, and 6 positions of the phenyl ring enhances hydrophobicity and electron-withdrawing effects, which can influence peptide stability, binding affinity, and metabolic resistance .

Properties

Molecular Weight

353.36

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₇H₁₄F₃NO₄
  • Molecular Weight : 353.36 g/mol
  • Applications: Used in therapeutic peptide research, including immunomodulators, drug delivery systems, and metabolic studies .

Structural and Physicochemical Differences

The table below compares Cbz-2,4,6-Trifluoro-L-Phenylalanine with structurally related analogs:

Compound Name Substituent Positions Molecular Weight (g/mol) Protecting Group Key Features
This compound 2,4,6-F₃ 353.36 Cbz High hydrophobicity; strong electron-withdrawing effects; enhanced stability
Cbz-2,4,5-Trifluoro-L-Phenylalanine 2,4,5-F₃ 353.36 Cbz Altered fluorine distribution may reduce steric hindrance compared to 2,4,6-F₃
Cbz-2,5-Difluoro-L-Phenylalanine 2,5-F₂ 335.30 Cbz Lower hydrophobicity; moderate electron withdrawal; CAS 1270292-28-8
Cbz-2,4-Dimethyl-L-Phenylalanine 2,4-Me₂ ~309.37 Cbz Methyl groups increase steric bulk but reduce electronegativity
Fmoc-2,4,6-Trifluoro-L-Phenylalanine 2,4,6-F₃ ~411.39 Fmoc Fmoc group requires basic deprotection; preferred for automated SPPS
Key Observations:
  • Fluorine Substitution : Increasing fluorine atoms (e.g., 2,4,6-F₃ vs. 2,5-F₂) enhances hydrophobicity and metabolic stability but may introduce steric challenges in peptide folding .
  • Protecting Groups : Cbz offers acid-labile protection, whereas Fmoc (fluorenylmethyloxycarbonyl) requires base-sensitive cleavage. Fmoc derivatives are preferred in modern SPPS due to orthogonal deprotection strategies .
  • Methyl vs.
This compound:
  • Drug Delivery: Incorporated into cRGD-functionalized nanoparticles for targeted cancer therapy and PET/MR imaging .
  • Immunomodulation: Used in PD1-targeting peptides to enhance vaccine efficacy .
Fmoc-2,4,6-Trifluoro-L-Phenylalanine:
  • Metabolic Studies : Applied in long-term exenatide formulations to modulate lipid metabolism in murine models .
Chlorinated Analogs (e.g., Cbz-2,3-Dichloro-L-Phenylalanine):

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